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molecular formula C7H6ClIS B8403678 (3-Chloro-4-iodophenyl)(methyl)sulfane

(3-Chloro-4-iodophenyl)(methyl)sulfane

Cat. No. B8403678
M. Wt: 284.55 g/mol
InChI Key: RPOCZUVFGOWLNL-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

Sodium methanethiolate (5 g) was added to a solution of 4-fluoro-2-chloro-iodobenzene (18.3 g) and stirred for 20 h. The mixture was poured into water, extracted with ether, washed with brine, dried (MgSO4) and evaporated. Yield 18.5 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].F[C:5]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]([Cl:12])[CH:6]=1>O>[Cl:12][C:7]1[CH:6]=[C:5]([S:2][CH3:1])[CH:10]=[CH:9][C:8]=1[I:11] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
18.3 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)I)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)SC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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